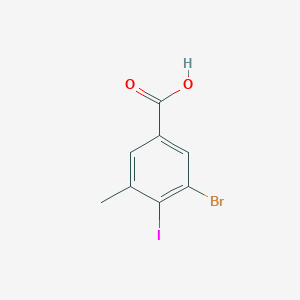

3-Bromo-4-iodo-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-iodo-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSANVARIZHLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Iodo 5 Methylbenzoic Acid and Its Derivatives

Retrosynthetic Disconnections and Strategic Considerations

Retrosynthetic analysis of 3-bromo-4-iodo-5-methylbenzoic acid reveals several key disconnections that inform the synthetic strategy. The most logical approach involves disconnecting the carboxyl group and the halogen substituents from the aromatic core.

A primary retrosynthetic pathway commences with the disconnection of the carboxylic acid group, leading back to a tri-substituted benzene (B151609) ring, 1-bromo-2-iodo-4-methylbenzene. This intermediate can be accessed through the sequential halogenation of a simpler precursor, such as m-toluidine (B57737) or m-xylene. The order of introduction of the bromine and iodine atoms is critical and must be carefully considered to achieve the desired regiochemistry.

Another strategic disconnection involves the carbon-carbon bond of the carboxyl group, suggesting a late-stage carboxylation of a suitable aryl halide or organometallic intermediate. researchgate.netresearchgate.netnih.govacs.orggoogle.com This approach offers the advantage of introducing the carboxyl functionality at a later step, potentially simplifying the handling of intermediates.

The choice of starting material is also a crucial consideration. Starting from a commercially available substituted benzene can significantly shorten the synthetic sequence. For instance, 3-bromo-5-methylbenzoic acid could serve as a viable starting point, with the subsequent challenge being the regioselective introduction of the iodine atom at the C4 position. chemicalbook.com

Halogenation Strategies for Regiocontrol

The precise placement of bromine and iodine atoms on the benzene ring is paramount for the successful synthesis of 3-bromo-4-iodo-5-methylbenzoic acid. Several advanced halogenation techniques can be employed to achieve this high degree of regiocontrol.

Directed ortho-Metalation and Halogenation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgrsc.orguwindsor.caresearchgate.netacs.org In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision.

For the synthesis of 3-bromo-4-iodo-5-methylbenzoic acid, a plausible strategy could involve the DoM of a suitably protected 3-bromo-5-methylbenzoic acid derivative. The carboxylate group itself can act as a directing group, guiding lithiation to the C2 or C6 position. rsc.orgresearchgate.netacs.org However, to achieve iodination at the C4 position, a different directing group or a multi-step strategy would be necessary. For instance, an amino or methoxy (B1213986) group, known to be a potent directing group, could be temporarily installed and later removed.

| Directing Group | Reagent | Position of Metalation | Reference |

| -COOH | s-BuLi/TMEDA | ortho to carboxylate | organic-chemistry.org |

| -COOH | n-BuLi/t-BuOK | meta/para to carboxylate | organic-chemistry.org |

| -CONR2 | s-BuLi | ortho to amide | uwindsor.ca |

| -OMe | n-BuLi | ortho to methoxy | organic-chemistry.org |

Electrophilic Halogenation with Positional Selectivity

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens onto a benzene ring. youtube.commasterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. In the context of 3-bromo-4-iodo-5-methylbenzoic acid, the existing methyl and bromo groups will direct incoming electrophiles.

The methyl group is an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The carboxyl group is a meta-director. libretexts.orgyoutube.com Therefore, direct electrophilic iodination of 3-bromo-5-methylbenzoic acid would likely lead to a mixture of products, with substitution occurring at positions directed by all three substituents. To achieve the desired C4 iodination, a careful selection of reaction conditions and iodinating agents is crucial. organic-chemistry.org

Common electrophilic iodinating agents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and iodine in the presence of an oxidizing agent. organic-chemistry.orgorgoreview.com The choice of solvent and catalyst can also influence the regiochemical outcome.

Oxidative Iodination Protocols

Oxidative iodination provides a valuable alternative to traditional electrophilic iodination, particularly for less reactive aromatic substrates. orgoreview.comtandfonline.comresearchgate.netnih.gov These methods typically involve the in situ generation of a highly electrophilic iodine species from a benign iodine source, such as potassium iodide, in the presence of an oxidizing agent.

Common oxidizing agents used in these protocols include hydrogen peroxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), and Oxone®. tandfonline.comorgsyn.org The reaction conditions are often mild, and the regioselectivity can be tuned by the choice of oxidant and reaction medium. For the synthesis of 3-bromo-4-iodo-5-methylbenzoic acid, an oxidative iodination of 3-bromo-5-methylbenzoic acid could potentially offer a direct route to the target molecule, provided the conditions can overcome the directing effects of the existing substituents to favor C4 iodination.

| Iodine Source | Oxidizing Agent | Substrate Scope | Reference |

| KI | H2O2 | Electron-rich arenes | tandfonline.com |

| I2 | Ceric Ammonium Nitrate | Activated arenes | organic-chemistry.org |

| NH4I | Oxone® | Various arenes | organic-chemistry.org |

| I2 | H5PV2Mo10O40 | Arenes | organic-chemistry.org |

Carbon-Carbon Bond Formation Leading to Substituted Benzoic Acid Core

The introduction of the carboxyl group is a critical step in the synthesis of 3-bromo-4-iodo-5-methylbenzoic acid. Carboxylation reactions provide a direct means of forming the necessary carbon-carbon bond.

Carboxylation Reactions

Carboxylation reactions involve the introduction of a carboxyl group onto a molecule, typically by reacting an organometallic intermediate with carbon dioxide. researchgate.netresearchgate.netnih.govacs.orggoogle.com For the synthesis of 3-bromo-4-iodo-5-methylbenzoic acid, a viable strategy would be to first synthesize the corresponding aryl halide, 1-bromo-2-iodo-4-methylbenzene. This intermediate could then be converted into an organolithium or Grignard reagent, followed by quenching with solid carbon dioxide (dry ice) to yield the desired carboxylic acid.

Recent advances in catalysis have led to the development of transition-metal-catalyzed carboxylation reactions that proceed under milder conditions and with greater functional group tolerance. researchgate.netresearchgate.netacs.orggoogle.com Palladium and nickel catalysts, in particular, have shown great promise in mediating the carboxylation of aryl halides and triflates with carbon dioxide. researchgate.netnih.govacs.orggoogle.com These methods could provide a more efficient and versatile route to 3-bromo-4-iodo-5-methylbenzoic acid and its derivatives.

| Catalyst System | Substrate | Reducing Agent | Reference |

| Pd/Visible-light photoredox | Aryl halides | Not specified | researchgate.netresearchgate.net |

| (PPh3)2NiIICl2 | Aryl halides | Not specified | nih.gov |

| Pd-catalyzed | Aryl bromides | Et2Zn | acs.org |

| Palladium catalysts | Aryl halides | Not specified | google.com |

Methylation of Aromatic Rings

The introduction of a methyl group onto a highly substituted aromatic ring, particularly one bearing multiple halogen atoms and a deactivating carboxyl group, is a non-trivial synthetic step. The classical approach for this transformation is the Friedel-Crafts alkylation. This reaction typically involves the use of an alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an electrophilic species that then attacks the aromatic ring. youtube.com

However, the direct methylation of a precursor like 3-bromo-4-iodobenzoic acid via Friedel-Crafts alkylation is fraught with difficulties. The carboxylic acid group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. Furthermore, the Lewis acid catalyst can complex with the carboxyl group, further hindering the reaction. Steric hindrance from the bulky iodo and bromo substituents would also impede the approach of the electrophile.

Given these limitations, alternative strategies are often considered for the methylation of such complex aromatic systems. These can include:

Multi-step sequences: A common approach involves synthesizing the methylated ring first and then introducing the other functional groups. For instance, starting with a toluene (B28343) derivative and performing subsequent halogenation and oxidation steps can circumvent the issues of a late-stage Friedel-Crafts reaction.

Organometallic Cross-Coupling: A pre-functionalized ring, for example, one containing a triflate or another leaving group, could be coupled with an organometallic methyl source, such as methylboronic acid or a methyl Grignard reagent, via a palladium-catalyzed cross-coupling reaction.

The table below outlines a comparison of hypothetical strategies for introducing the methyl group in the synthesis of related structures.

| Strategy | Reagents & Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Direct Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Potentially step-economic if successful. | Ring deactivation by COOH and halogens; catalyst complexation; poor regioselectivity; steric hindrance. youtube.com |

| Oxidation of a Toluene Derivative | 1. Halogenation reagents 2. KMnO₄ or other strong oxidant | Reliable and well-established reactions. youtube.com Avoids difficult methylation. | Requires a suitable toluene precursor; oxidation conditions must be compatible with halogens. |

| Organometallic Cross-Coupling | Methylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | High functional group tolerance; mild reaction conditions. | Requires a pre-functionalized aromatic ring with a suitable leaving group (e.g., triflate, bromo). |

Step-Economic and Cascade Reaction Approaches

Designing such a cascade for 3-bromo-4-iodo-5-methylbenzoic acid would be a formidable challenge, requiring careful selection of catalysts and reaction conditions to control the regioselectivity of three different substitutions on the aromatic ring.

The following table illustrates the conceptual difference between a traditional linear synthesis and a more efficient, step-economic cascade approach.

| Approach | Step | Reaction / Transformation | Isolation of Intermediate Required? |

|---|---|---|---|

| Linear Synthesis | 1 | Methylation of starting material | Yes |

| 2 | Bromination | Yes | |

| 3 | Iodination | Yes | |

| 4 | Oxidation of side-chain to carboxylic acid | Yes | |

| - | Total Steps: 4 (with 4 purifications) | - | |

| Hypothetical Cascade Approach | 1 | Sequential one-pot halogenations and functionalizations | No |

| - | Total Steps: 1 (with 1 purification) | - |

Efficiency and Yield Optimization in Multi-Step Synthesis

Solvent selection can have a profound impact on reaction outcomes. In the synthesis of functionalized triarylmethanes, for instance, a switch in solvent from toluene to acetonitrile (B52724) was shown to completely reverse the regioselectivity of a Friedel-Crafts reaction, providing either the ortho or para product, respectively. acs.org Similarly, catalyst choice is crucial. The development of novel catalysts, such as urea-benzoic acid functionalized magnetic nanoparticles, has enabled the efficient synthesis of other heterocyclic compounds under mild conditions. nih.gov Optimizing the amount of such a catalyst was shown to be critical for maximizing yield. nih.gov

Modern techniques such as automated multi-step synthesis in continuous flow systems offer powerful tools for optimization. rsc.org These systems allow for rapid screening of reaction parameters and precise control over temperature and mixing, often leading to improved yields and purity compared to traditional batch processing.

The following table, based on data from the synthesis of related heterocyclic compounds, demonstrates how systematic variation of reaction conditions can be used to optimize product yield. nih.gov

| Entry | Catalyst Amount (mg) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | Solvent-free | 80 | 75 |

| 2 | 10 | Solvent-free | 80 | 94 |

| 3 | 15 | Solvent-free | 80 | 94 |

| 4 | 10 | Ethanol | 80 | 60 |

| 5 | 10 | Acetonitrile | 80 | 55 |

| 6 | 10 | Toluene | 80 | 40 |

| 7 | 10 | Solvent-free | 70 | 82 |

| 8 | 10 | Solvent-free | 60 | 70 |

Comprehensive Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 3-bromo-4-iodo-5-methylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for understanding its conformational preferences.

Proton and Carbon NMR Chemical Shift Analysis in Varied Chemical Environments

The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus. In 3-bromo-4-iodo-5-methylbenzoic acid, the aromatic protons and carbons are influenced by the electron-withdrawing effects of the bromine, iodine, and carboxylic acid groups, and the electron-donating effect of the methyl group.

Expected ¹H NMR Spectral Data:

The aromatic region would display two singlets corresponding to the two aromatic protons. The proton at position 2 is expected to be downfield due to the deshielding effects of the adjacent bromine and carboxylic acid groups. The proton at position 6 would be slightly more upfield. The methyl protons would appear as a singlet, and the acidic proton of the carboxylic acid would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would show eight distinct signals: one for the methyl carbon, one for the carboxylic carbon, and six for the aromatic carbons. The carbon atoms attached to the electronegative halogens (C3 and C4) would be significantly deshielded. The carboxyl carbon would appear at the lowest field.

To provide a tangible reference, the following table presents ¹H NMR data for a related compound, 3-bromo-5-methylbenzoic acid , in deuterated chloroform (B151607) (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.05 | s |

| H-4 | 7.85-7.84 | m |

| H-6 | 7.58 | s |

| -CH₃ | 2.40 | s |

Note: Data for 3-bromo-5-methylbenzoic acid. 's' denotes a singlet, and 'm' denotes a multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals of 3-bromo-4-iodo-5-methylbenzoic acid and to understand its through-bond and through-space correlations, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. For this specific molecule, no direct H-H couplings in the aromatic ring are expected, but it would be useful to confirm the absence of such correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would be instrumental in assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for assigning the quaternary carbons, including those bonded to the bromine, iodine, methyl, and carboxylic acid groups, by observing their correlations with the aromatic and methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For 3-bromo-4-iodo-5-methylbenzoic acid, NOESY could provide insights into the preferred conformation of the carboxylic acid group relative to the adjacent substituents.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. For 3-bromo-4-iodo-5-methylbenzoic acid, these techniques would be used to identify the characteristic vibrations of the carboxylic acid, the aromatic ring, and the carbon-halogen bonds.

Expected IR and Raman Spectral Data:

The IR spectrum would be dominated by a broad O-H stretching band from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be expected around 1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the substituents on the ring could also be prominent.

The table below shows characteristic IR and Raman peaks for the related compound 3-bromo-4-methylbenzoic acid .

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H Stretch | ~2900 (broad) | - |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Carboxylic Acid C=O Stretch | ~1700 | ~1700 |

| Aromatic C=C Stretch | ~1600, 1475 | ~1600, 1475 |

| C-Br Stretch | ~670 | ~670 |

Note: These are approximate values for 3-bromo-4-methylbenzoic acid and are provided for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Reaction Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 3-bromo-4-iodo-5-methylbenzoic acid, HRMS would provide the exact mass, confirming its molecular formula of C₈H₆BrIO₂. The isotopic pattern observed in the mass spectrum would be characteristic, showing the presence of both bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) and iodine (monoisotopic at ¹²⁷I).

The fragmentation pattern in the mass spectrum would also offer structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxylic acid group (-COOH), and subsequent fragmentations of the aromatic ring.

X-ray Crystallography of 3-Bromo-4-iodo-5-methylbenzoic Acid and its Co-crystals/Salts

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of 3-bromo-4-iodo-5-methylbenzoic acid would reveal precise bond lengths, bond angles, and intermolecular interactions.

Solid-State Molecular Conformation Analysis

The crystal structure would show the planarity of the benzene (B151609) ring and the conformation of the carboxylic acid group relative to the ring. A key feature of the solid-state structure of benzoic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. This dimerization would be expected for 3-bromo-4-iodo-5-methylbenzoic acid.

Although no crystal structure is available for 3-bromo-4-iodo-5-methylbenzoic acid, analysis of related structures indicates that the bulky iodine and bromine atoms would significantly influence the packing arrangement.

Supramolecular Assembly and Packing Motifs

Information on the supramolecular assembly and packing motifs of 3-Bromo-4-iodo-5-methylbenzoic acid is not available. A detailed description would require crystallographic data, which is currently not found in open literature.

Analysis of Halogen-Bonding Interactions (Iodine and Bromine)

A specific analysis of halogen-bonding interactions for 3-Bromo-4-iodo-5-methylbenzoic acid cannot be conducted without experimental structural data.

Generally, halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction typically follows the trend I > Br > Cl > F. Given the presence of both iodine and bromine in the target molecule, a variety of halogen bonds could be anticipated in its crystal structure. These could include interactions between the iodine or bromine atoms of one molecule and the oxygen atoms of the carboxylic acid group of a neighboring molecule. The specific nature and geometry of these bonds, however, remain unknown.

Hydrogen-Bonding Networks and Their Role in Crystal Architecture

The specific hydrogen-bonding networks within the crystal architecture of 3-Bromo-4-iodo-5-methylbenzoic acid are not documented.

Computational and Theoretical Investigations of 3 Bromo 4 Iodo 5 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These methods are employed to elucidate the fundamental electronic properties of molecules, providing a detailed picture of their stability and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 3-Bromo-4-iodo-5-methylbenzoic acid, DFT calculations can predict a range of important properties.

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be determined with high accuracy. These calculations would likely reveal the steric and electronic effects of the bulky bromine and iodine atoms, as well as the methyl and carboxylic acid groups, on the geometry of the benzene (B151609) ring. The stability of the molecule can be assessed by calculating its total electronic energy and thermodynamic properties such as enthalpy, Gibbs free energy, and entropy at a given temperature and pressure.

Illustrative Data Table: Calculated Thermodynamic Properties of 3-Bromo-4-iodo-5-methylbenzoic Acid

| Parameter | Value |

| Total Electronic Energy (Hartree) | -XXX.XXXX |

| Enthalpy (kcal/mol) | XXX.XX |

| Gibbs Free Energy (kcal/mol) | XXX.XX |

| Entropy (cal/mol·K) | XX.XX |

Note: The values in this table are for illustrative purposes and represent the type of data that would be obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Surfaces (MEP)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 3-Bromo-4-iodo-5-methylbenzoic acid, the HOMO would likely be distributed over the electron-rich benzene ring and the halogen atoms, while the LUMO would be centered on the electron-withdrawing carboxylic acid group.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential. Red regions signify areas of high electron density and are susceptible to electrophilic attack, while blue regions indicate electron-poor areas that are prone to nucleophilic attack. In 3-Bromo-4-iodo-5-methylbenzoic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the halogen atoms, and positive potential around the acidic hydrogen of the carboxyl group.

Illustrative Data Table: Frontier Molecular Orbital Energies of 3-Bromo-4-iodo-5-methylbenzoic Acid

| Orbital | Energy (eV) |

| HOMO | -X.XX |

| LUMO | -X.XX |

| HOMO-LUMO Gap | X.XX |

Note: The values in this table are for illustrative purposes and represent the type of data that would be obtained from FMO analysis.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into the properties of a single, optimized molecular structure, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic behavior of 3-Bromo-4-iodo-5-methylbenzoic acid, including the rotation of the carboxylic acid and methyl groups.

These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents or in the solid state. MD can reveal the preferred conformations of the molecule and the energy barriers between them. For instance, simulations could explore the rotational barrier of the C-C bond connecting the carboxylic acid group to the benzene ring, which is influenced by steric hindrance from the adjacent bromine atom. Such studies on substituted benzoic acids have shown that the presence of substituents can significantly impact their self-association and interaction with solvents. acs.org

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure and assign spectral features.

For 3-Bromo-4-iodo-5-methylbenzoic acid, DFT calculations can predict the vibrational modes associated with the stretching and bending of its various functional groups. For example, the characteristic C=O stretching frequency of the carboxylic acid group and the vibrational modes of the substituted benzene ring can be calculated. Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be computed, providing a theoretical spectrum that can aid in the assignment of experimental NMR data.

Mechanistic Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, intermediates, and products. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.

For 3-Bromo-4-iodo-5-methylbenzoic acid, mechanistic modeling could be used to study various reactions, such as the esterification of the carboxylic acid group or nucleophilic substitution reactions at the halogenated positions. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)

Non-covalent interactions play a crucial role in determining the structure and properties of molecular solids and supramolecular assemblies. For 3-Bromo-4-iodo-5-methylbenzoic acid, several types of non-covalent interactions are expected to be significant.

Halogen bonding, an attractive interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophile, is likely to be a key interaction for this molecule due to the presence of bromine and iodine. The strength of these interactions can be quantified using computational methods. Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice. Hydrogen bonding involving the carboxylic acid group is another critical non-covalent interaction that would strongly influence the packing of the molecules in the solid state, often leading to the formation of dimers. acs.org The interplay of these different non-covalent interactions will ultimately dictate the crystal structure of 3-Bromo-4-iodo-5-methylbenzoic acid.

Reactivity Profiles and Transformative Organic Reactions

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

The benzene (B151609) ring of 3-bromo-4-iodo-5-methylbenzoic acid is moderately deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (bromo, iodo, and carboxyl) and one electron-donating group (methyl). The halogens (bromine and iodine) are deactivating via their inductive effect, which outweighs their resonance electron-donating effect. The carboxylic acid group is a strong deactivating group through both inductive and resonance effects. Conversely, the methyl group is an activating group.

The directing effects of these substituents determine the position of an incoming electrophile. The carboxylic acid group is a meta-director, while the bromo, iodo, and methyl groups are ortho-, para-directors. In this specific substitution pattern, the positions ortho and para to the activating methyl group are already substituted. Therefore, the directing effects of all substituents must be considered collectively. The position C6 (ortho to the bromine and meta to the iodine and carboxylic acid) is the most likely site for electrophilic attack, influenced by the ortho-directing effect of the bromine and the meta-directing effect of the carboxylic acid.

| Substituent | Electronic Effect | Directing Effect |

| -Br | Inductively withdrawing, weakly resonance donating | Ortho, Para |

| -I | Inductively withdrawing, weakly resonance donating | Ortho, Para |

| -CH₃ | Inductively donating | Ortho, Para |

| -COOH | Inductively and resonance withdrawing | Meta |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the ring of 3-bromo-4-iodo-5-methylbenzoic acid is challenging due to the absence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the halogens. Generally, for an SNAr reaction to proceed, the aromatic ring needs to be activated by such groups to stabilize the intermediate Meisenheimer complex.

However, under forcing conditions (high temperature and pressure) or through the formation of a benzyne (B1209423) intermediate, nucleophilic substitution might be induced. In such cases, the relative reactivity of the carbon-halogen bonds becomes a key factor. The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodine a better leaving group in many nucleophilic substitution reactions. Therefore, a nucleophile would preferentially replace the iodine atom at the C4 position.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a range of chemical transformations.

Esterification and Amidation Reactions

3-Bromo-4-iodo-5-methylbenzoic acid can undergo esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the Fischer esterification mechanism. The steric hindrance around the carboxylic acid from the ortho-substituents (bromo and methyl groups) might slightly decrease the reaction rate compared to unsubstituted benzoic acid, potentially requiring longer reaction times or more forcing conditions.

Similarly, amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Direct amidation using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a viable route. The steric hindrance of the ortho substituents should be considered when selecting the amine and coupling conditions.

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids typically requires high temperatures and often the presence of a catalyst, such as copper. The stability of the resulting aryl anion or aryl radical intermediate influences the ease of decarboxylation. For 3-bromo-4-iodo-5-methylbenzoic acid, thermal decarboxylation would yield 1-bromo-2-iodo-3-methylbenzene. The presence of ortho substituents can sometimes facilitate decarboxylation through steric strain relief in the transition state.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (Bromine and Iodine)

The presence of two different halogen atoms on the aromatic ring, bromine and iodine, opens up the possibility of selective and sequential cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. This difference in reactivity allows for chemoselective functionalization of the C-I bond while leaving the C-Br bond intact, by carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time).

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent. By employing milder reaction conditions, it is possible to selectively couple a boronic acid or ester at the C-I bond of 3-bromo-4-iodo-5-methylbenzoic acid. Subsequent, more forcing conditions can then be used to couple a second, different boronic acid at the C-Br bond, allowing for the synthesis of complex, unsymmetrical biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond can be exploited for a selective initial coupling with an alkene at the C4 position. A second Heck reaction at the C3 position would require more vigorous conditions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne. The selective coupling of an alkyne to the C-I bond is highly feasible under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base). This would leave the C-Br bond available for further transformations, including a second Sonogashira coupling with a different alkyne or other cross-coupling reactions.

| Cross-Coupling Reaction | Reactive Site (under mild conditions) | Product Type |

| Suzuki-Miyaura | C-I | Biaryl |

| Heck | C-I | Substituted alkene |

| Sonogashira | C-I | Arylalkyne |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing 3-Bromo-4-iodo-5-methylbenzoic acid are not detailed in available literature, its structure suggests it would be a viable substrate for several such transformations, including Ullmann and Sonogashira couplings.

Ullmann Coupling: The classic Ullmann condensation typically involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.org The reaction often requires high temperatures, but modern modifications have made conditions milder. For a di-halogenated substrate like 3-Bromo-4-iodo-5-methylbenzoic acid, a self-coupling reaction could theoretically occur, though controlling selectivity would be challenging. More commonly, it would be used in a cross-coupling with another aryl halide. The higher reactivity of the aryl iodide bond means that under carefully controlled conditions, a selective coupling at the C-4 position could be favored, leaving the bromine atom intact for subsequent transformations.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern synthetic chemistry for creating C(sp²)-C(sp) bonds. ambeed.comaobchem.com This reaction is catalyzed by palladium, but crucially, it employs a copper(I) co-catalyst. ambeed.comaobchem.com The copper co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center in the catalytic cycle. ambeed.com

Given the structure of 3-Bromo-4-iodo-5-methylbenzoic acid, it is an excellent candidate for regioselective Sonogashira coupling. The C-I bond is significantly more reactive than the C-Br bond under standard Sonogashira conditions. This reactivity difference allows for the selective introduction of an alkyne substituent at the position of the iodine atom, while preserving the bromo group for potential further functionalization.

A hypothetical Sonogashira reaction is detailed in the table below, illustrating the expected regioselective outcome.

| Reactants | Catalyst/Co-catalyst | Base/Solvent | Expected Major Product |

| 3-Bromo-4-iodo-5-methylbenzoic acid, Terminal Alkyne | Pd catalyst, Cu(I) salt | Amine base/THF | 3-Bromo-5-methyl-4-(alkynyl)benzoic acid |

This table represents a predictive model based on established principles of Sonogashira coupling, as specific experimental data for 3-Bromo-4-iodo-5-methylbenzoic acid is not available.

Metalation and Transmetalation Chemistry

Metalation, particularly through lithium-halogen exchange, is a powerful tool for creating functionalized aromatic compounds. The process typically involves treating an aryl halide with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. The choice of which halogen is exchanged depends on factors like the type of organolithium reagent and the electronic and steric environment of the halogens.

For 3-Bromo-4-iodo-5-methylbenzoic acid, lithium-halogen exchange is expected to occur preferentially at the more reactive iodine-bearing carbon. This would generate a potent lithium-aryl nucleophile at the C-4 position. This intermediate is highly valuable as it can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents.

Following metalation, the resulting aryllithium species can participate in transmetalation reactions with other metal salts (e.g., ZnCl₂, B(OR)₃, MgBr₂) to generate different organometallic reagents. These reagents often exhibit different reactivity and selectivity profiles compared to the parent aryllithium. For instance, transmetalation to a boronic ester followed by an in-situ Suzuki coupling is a common strategy.

Mechanistic Studies of Novel Reactions involving 3-Bromo-4-iodo-5-methylbenzoic Acid

There are no mechanistic studies in the available literature that specifically investigate novel reactions involving 3-Bromo-4-iodo-5-methylbenzoic acid. Research in this area would likely focus on several key aspects:

Regioselectivity: A primary focus would be to quantify the selectivity of reactions at the C-I versus the C-Br position under various catalytic systems (e.g., palladium, copper, nickel). Mechanistic studies would employ techniques like kinetic analysis, in-situ spectroscopy, and computational modeling to understand the factors controlling the preferential oxidative addition at the C-I bond.

Orthogonal Reactivity: Investigations could explore developing "one-pot" sequential reactions where the iodine and bromine are functionalized in a specific order without intermediate purification steps. This would require fine-tuning of catalysts and reaction conditions to ensure the first reaction proceeds to completion at the iodine position before the conditions are changed to activate the bromine position for a second, different coupling reaction.

Influence of Substituents: The electronic effects of the carboxylic acid and methyl groups on the reactivity of the two halogen sites would be a subject of interest. The electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the methyl group, and their positions relative to the halogens, would influence the electron density of the aromatic ring and the ease of oxidative addition at each site.

While direct experimental data for 3-Bromo-4-iodo-5-methylbenzoic acid remains elusive, the principles of organometallic chemistry provide a robust framework for predicting its reactivity in a variety of important synthetic transformations.

Synthetic Utility As a Versatile Building Block in Complex Molecular Architectures

Role in the Assembly of Polyfunctionalized Aromatic and Heteroaromatic Scaffolds

There is no available scientific literature that specifically describes the use of 3-bromo-4-iodo-5-methylbenzoic acid in the assembly of polyfunctionalized aromatic or heteroaromatic scaffolds. In principle, dihalogenated benzoic acids are valuable precursors for such syntheses. The distinct reactivity of the carbon-iodine and carbon-bromine bonds often allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would enable the introduction of different substituents at the 3- and 4-positions of the benzoic acid core, leading to highly functionalized aromatic products. However, no published studies have demonstrated this with the title compound.

Precursor in the Synthesis of Advanced Organic Materials Precursors

No patents or research articles were identified that utilize 3-bromo-4-iodo-5-methylbenzoic acid as a precursor for advanced organic materials. Halogenated aromatic compounds are sometimes employed in the synthesis of polymers, liquid crystals, or organic electronics. The specific substitution pattern of 3-bromo-4-iodo-5-methylbenzoic acid could theoretically be exploited to create novel material precursors, but there is no evidence of this in the current body of scientific work.

Strategies for Diversity-Oriented Synthesis (DOS) Enabled by Selective Functionalization

The concept of using polysubstituted building blocks for diversity-oriented synthesis (DOS) is well-established, as it allows for the rapid generation of a wide range of molecular structures. The orthogonal reactivity of the bromo and iodo groups on 3-bromo-4-iodo-5-methylbenzoic acid makes it a hypothetical candidate for DOS. A synthetic chemist could envision a strategy where one halogen is selectively reacted, followed by a variety of transformations on the other halogen and the carboxylic acid group. This would, in theory, produce a diverse library of compounds. Nevertheless, there are no published examples of such a strategy being implemented with 3-bromo-4-iodo-5-methylbenzoic acid.

Integration into Library Synthesis Approaches

Similarly, there is no information available regarding the integration of 3-bromo-4-iodo-5-methylbenzoic acid into library synthesis approaches for drug discovery or other applications. While its structure is amenable to the generation of compound libraries, no such libraries have been reported in the scientific or patent literature.

Conclusion and Future Research Perspectives

Recapitulation of Key Research Contributions

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of 3-Bromo-4-iodo-5-methylbenzoic acid remains a largely unexplored domain, presenting numerous opportunities for synthetic chemists. The presence of two different halogen atoms (bromine and iodine) at sterically distinct positions offers a platform for regioselective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity could be exploited for the sequential introduction of different functional groups, leading to the synthesis of highly complex and novel molecular architectures.

Furthermore, the interplay of the electron-withdrawing halogen substituents and the electron-donating methyl group on the reactivity of the carboxylic acid group warrants investigation. Esterification, amidation, and reduction reactions of the carboxylic acid could be influenced by these substituents, potentially leading to new synthetic methodologies. The potential for intramolecular reactions, possibly involving the ortho-bromo or iodo substituents, also presents an intriguing area for future research.

Table 1: Potential Synthetic Transformations

| Reaction Type | Potential Reagents | Expected Product Type |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Biphenyl derivatives |

| Heck Coupling | Alkenes, Pd catalyst | Cinnamic acid derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Phenylacetylene derivatives |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst | Aminobenzoic acid derivatives |

| Esterification | Alcohols, acid catalyst | Benzoic acid esters |

| Amidation | Amines, coupling agents | Benzamides |

Directions for Advanced Computational Modeling and Spectroscopic Methodologies

The application of advanced computational and spectroscopic techniques is crucial to unravel the fundamental properties of 3-Bromo-4-iodo-5-methylbenzoic acid.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, including its molecular orbital energies (HOMO/LUMO), electrostatic potential surface, and atomic charges. mdpi.com Such studies can help predict its reactivity, acidity, and spectroscopic properties. psu.edu For instance, computational models can predict the pKa value of the carboxylic acid, which is influenced by the electronic effects of the substituents. psu.edu Furthermore, modeling can elucidate the conformational preferences of the molecule and the rotational barrier of the carboxylic acid group.

Spectroscopic Methodologies: A thorough spectroscopic analysis is essential for the unambiguous characterization of 3-Bromo-4-iodo-5-methylbenzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is challenging due to the complex substitution pattern.

Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the vibrational modes of the molecule, particularly the characteristic frequencies of the carboxylic acid group and the carbon-halogen bonds. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is vital for confirming the molecular weight and elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Potential for Interdisciplinary Research in Chemical Synthesis and Materials Science

The unique substitution pattern of 3-Bromo-4-iodo-5-methylbenzoic acid makes it a promising candidate for interdisciplinary research, particularly at the interface of chemical synthesis and materials science.

Chemical Synthesis: As a versatile building block, this compound can be utilized in the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and agrochemicals. The presence of multiple reactive sites allows for the construction of diverse molecular scaffolds.

Materials Science: Substituted benzoic acids are known to form self-assembled monolayers and liquid crystals. The specific arrangement of the bromo, iodo, and methyl groups in 3-Bromo-4-iodo-5-methylbenzoic acid could lead to novel materials with interesting optical or electronic properties. Its derivatives could be explored as components of:

Liquid Crystals: The rigid, substituted benzene (B151609) core is a common feature in liquid crystalline molecules.

Organic Semiconductors: The potential for π-π stacking interactions, influenced by the substituents, could be harnessed in the design of organic electronic materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous materials with potential applications in gas storage and catalysis. Research into the self-association of substituted benzoic acids in solution can provide insights into the nucleation and growth of crystalline materials. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4-iodo-5-methylbenzoic acid, and what key intermediates are involved?

The synthesis typically involves sequential halogenation of a methyl-substituted benzoic acid derivative. A plausible route includes:

- Step 1 : Bromination of 5-methylbenzoic acid using N-bromosuccinimide (NBS) under electrophilic substitution conditions to introduce bromine at the 3-position.

- Step 2 : Iodination via directed ortho-metalation (DoM) or palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) to install iodine at the 4-position.

- Intermediate : 3-Bromo-5-methylbenzoic acid is a critical precursor. Flow chemistry methods, as demonstrated for analogous x-bromo-y-formylbenzoic acids, can enhance regioselectivity and yield .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and intermediate characterization via -NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 3-Bromo-4-iodo-5-methylbenzoic acid?

- Spectroscopy :

- NMR : - and -NMR confirm substituent positions and purity. The deshielding effects of bromine and iodine aid in assigning aromatic protons.

- IR : Carboxylic acid O-H stretching (~2500–3000 cm) and C=O stretching (~1680 cm) verify functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]) .

Q. What are the recommended storage conditions to maintain the stability of 3-Bromo-4-iodo-5-methylbenzoic acid?

- Light Sensitivity : Store in amber glass vials under inert gas (N/Ar) to prevent photodegradation of halogens .

- Temperature : Keep at –20°C for long-term stability.

- Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing bromine and iodine substituents in specific positions on the benzoic acid ring?

- Directing Groups : Use meta-directing groups (e.g., –COOH) to favor halogenation at specific positions. For example, the carboxylic acid group directs bromination to the 3-position.

- Protection Strategies : Temporarily protect the carboxylic acid as a methyl ester to alter electronic effects, enabling iodination at the 4-position. Deprotect afterward using LiOH/THF/HO .

- Flow Chemistry : Continuous flow systems improve reaction control, reducing side reactions and enhancing regioselectivity for multi-halogenated products .

Q. What methodologies resolve contradictions in crystallographic data refinement for halogenated benzoic acid derivatives?

- Data Cross-Validation : Refine structures using SHELXL with multiple high-resolution datasets. Compare results with independent software (e.g., Olex2 or Phenix) to identify systematic errors.

- Twinning Analysis : Use the ROTAX algorithm in SHELX to detect and model twinned crystals, common in halogenated compounds due to heavy-atom effects .

- Electron Density Maps : Prioritize high-angle data (e.g., 2θ > 50°) to resolve positional ambiguities of bromine/iodine atoms.

Q. How can computational chemistry assist in predicting reaction pathways for modifying 3-Bromo-4-iodo-5-methylbenzoic acid into complex derivatives?

- DFT Calculations : Model transition states for cross-coupling reactions (e.g., Heck or Sonogashira) to predict regioselectivity and activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents (e.g., DMF or DMSO) used in iodination .

- Docking Studies : Screen derivatives for biological activity (e.g., thromboxane receptor antagonism) using AutoDock Vina, leveraging the compound’s role as a precursor in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.